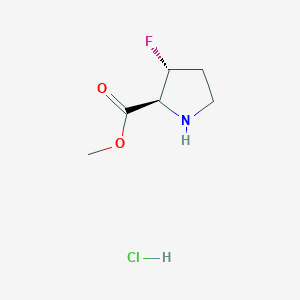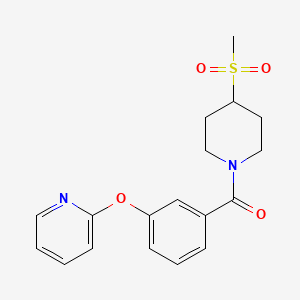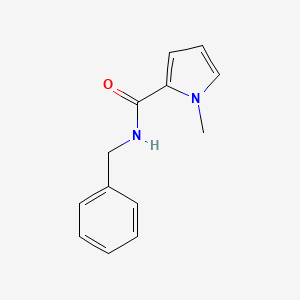
Méthyl (2S,3R)-3-fluoropyrrolidine-2-carboxylate ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3R)-3-fluoropyrrolidine-2-carboxylate;hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Applications De Recherche Scientifique
Methyl (2S,3R)-3-fluoropyrrolidine-2-carboxylate;hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as a precursor for the development of pharmaceuticals and bioactive compounds . Its unique stereochemistry makes it valuable for studying stereoselective interactions and mechanisms of action in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S,3R)-3-fluoropyrrolidine-2-carboxylate;hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity . The reaction conditions often involve the use of fluorinating agents and protective groups to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (2S,3R)-3-fluoropyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including nucleophilic substitution, elimination, and oxidation-reduction reactions . These reactions are influenced by the presence of the fluorine atom and the stereochemistry of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing agents. For example, nucleophilic substitution reactions may involve the use of sodium ethoxide or potassium tert-butoxide . Oxidation reactions can be carried out using agents like potassium permanganate or chromium trioxide .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, nucleophilic substitution reactions may yield various substituted pyrrolidine derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Mécanisme D'action
The mechanism of action of Methyl (2S,3R)-3-fluoropyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions . These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other fluorinated pyrrolidine derivatives and chiral amino acid esters . These compounds share structural similarities but may differ in their stereochemistry, functional groups, and reactivity.
Uniqueness: Methyl (2S,3R)-3-fluoropyrrolidine-2-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of the fluorine atom, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
methyl (2S,3R)-3-fluoropyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.ClH/c1-10-6(9)5-4(7)2-3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDPBWIVKAQESZ-TYSVMGFPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCN1)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](CCN1)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid](/img/structure/B2461817.png)

![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2461820.png)
![5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2461821.png)

![11-cyclopropyl-4,13-bis(4-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2461823.png)
![N-(4-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2461824.png)


![2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B2461828.png)


